Etidronate Disodium

Beschreibung

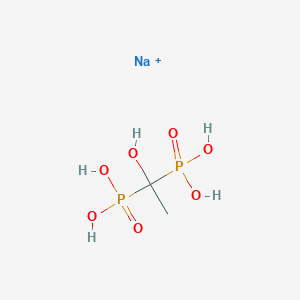

Structure

2D Structure

Eigenschaften

IUPAC Name |

disodium;hydroxy-[1-hydroxy-1-[hydroxy(oxido)phosphoryl]ethyl]phosphinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8O7P2.2Na/c1-2(3,10(4,5)6)11(7,8)9;;/h3H,1H3,(H2,4,5,6)(H2,7,8,9);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWBBVOVXJZATQQ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(O)(P(=O)(O)[O-])P(=O)(O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6Na2O7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1029671 | |

| Record name | Etidronate disodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7414-83-7 | |

| Record name | Etidronate disodium [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007414837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonic acid, P,P'-(1-hydroxyethylidene)bis-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Etidronate disodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium dihydrogen (1-hydroxyethylidene)bisphosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.205 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETIDRONATE DISODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M16PXG993G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical Context and Scientific Development of Etidronate Disodium

Early Synthesis and Initial Characterization of Diphosphonates

The origins of etidronate disodium (B8443419) are rooted in 19th-century German chemistry. Although Herbert Fleisch, a key figure in the therapeutic development of bisphosphonates, initially attributed their first synthesis to the Russian chemist Menschutkin in 1865, this has been corrected by historical research. nih.gov Menschutkin's work with phosphorous acid and acetyl-chloride actually produced derivatives of pyrophosphorous and pyrophosphoric acids, which feature a P-O-P backbone, not the defining P-C-P backbone of bisphosphonates. nih.gov

The first true synthesis of a bisphosphonate, specifically acetodiphosphoric acid, is credited to the undergraduate student Hans von Baeyer in 1896, working in his father Adolf von Baeyer's laboratory at the Royal Academy of Sciences in Munich. nih.gov A year later, a paper was published describing the synthesis. nih.gov Preceding this, in 1894, pharmacist Theodor Salzer had described an impurity in commercial phosphoric acid but did not identify it as a bisphosphonate. nih.gov The first synthesis of what is now known as etidronic acid was described in 1897, involving the reaction of acetic acid and phosphorus trichloride (B1173362). ingentaconnect.com These early syntheses marked the genesis of a new class of compounds, then known as diphosphonates, which were chemically stable analogues of inorganic pyrophosphate (PPi). nih.govunl.pt

A key structural characteristic of bisphosphonates is the P-C-P bond, which is highly resistant to enzymatic hydrolysis, unlike the P-O-P bond of pyrophosphate. unl.pt This stability is crucial to their function in biological systems. The general structure of bisphosphonates allows for two side chains (R1 and R2) attached to the central carbon atom, which determine the compound's specific properties and potency. wikipedia.org In etidronate, the R1 side chain is a hydroxyl (-OH) group, and the R2 side chain is a methyl (-CH3) group.

Pre-Medical Industrial and Dental Research Applications

Before their therapeutic potential was realized, bisphosphonates were utilized in various industrial settings for their ability to chelate metal ions and inhibit crystallization. wikipedia.orgnih.govbohrium.com They were employed as corrosion and scaling inhibitors in industrial water systems, such as those in orange groves, and in the textile and oil industries. wikipedia.orgnih.govresearchgate.net Their capacity to bind to calcium and magnesium ions made them effective water softeners, preventing the precipitation of mineral salts that cause "soap scum" in household cleaners and detergents. nih.govwikipedia.org

In the early 1960s, researchers at Procter & Gamble began investigating etidronate, then known as 1-hydroxyethane-1,1-diphosphonate (HEDP), for dental applications. nih.gov The research focused on its potential as an additive to toothpaste. nih.govnih.gov The rationale was based on etidronate's high affinity for calcium ions and hydroxyapatite (B223615), the primary mineral component of teeth and bones. nih.govnih.gov The investigations explored two main avenues:

Inhibition of Dental Calculus (Tartar): Similar to its industrial application of preventing scale, etidronate was studied for its ability to inhibit the precipitation of calcium phosphate (B84403) from saliva onto teeth, thereby preventing the formation of tartar. nih.gov

Enamel Protection: Researchers also considered etidronate's potential to bind to the hydroxyapatite on enamel surfaces, which could offer protection against acidic dissolution and thus help prevent dental caries. nih.gov

While pyrophosphate is still used as a tartar control agent in many dental products today, the research into etidronate for these purposes was a crucial step in understanding its interaction with biological mineralized tissues. nih.gov

Pioneering Biomedical Investigations and First Human Use in Myositis Ossificans Progressiva

The transition of etidronate from an industrial chemical to a therapeutic agent began in the 1960s, stemming from studies on the role of inorganic pyrophosphate as a natural inhibitor of calcification. nih.gov Scientists were seeking a stable analogue of pyrophosphate that could resist enzymatic breakdown, which led them to the bisphosphonates. nih.govunl.pt Early studies revealed that bisphosphonates, like pyrophosphate, could inhibit the formation and dissolution of hydroxyapatite crystals. nih.govunl.pt This prompted investigations into their ability to affect bone resorption. nih.gov The first full publications on the biological effects of these compounds appeared in 1969. nih.gov

The first clinical application of etidronate occurred in 1968, marking a pivotal moment in its history. nih.gov It was used to treat a patient with Myositis Ossificans Progressiva, a rare and severe genetic disorder now more commonly known as Fibrodysplasia Ossificans Progressiva (FOP). nih.govccjm.org This condition is characterized by the progressive formation of extra-skeletal bone (heterotopic ossification) in muscles, tendons, and ligaments. fda.govfda.gov The choice of etidronate was based on its demonstrated ability to inhibit calcification. unl.pt This pioneering use, which was serendipitously discovered, provided the first evidence of the therapeutic potential of bisphosphonates in human diseases of bone and calcium metabolism. nih.govccjm.org A 10-year follow-up study on a child treated with etidronate for this condition was later published, documenting the long-term course of treatment. nih.gov

Following its initial use in FOP, etidronate was investigated for other bone disorders. It received its first approved clinical use in 1977 for the treatment of Paget's disease of bone, a condition characterized by excessive and disorganized bone remodeling. nih.govnih.gov

Evolution within the Bisphosphonate Class and its "Mother Compound" Status

Etidronate disodium is recognized as the first-generation bisphosphonate, often referred to as the "mother compound" of this therapeutic class. Its fundamental P-C-P structure served as the template for the development of all subsequent bisphosphonates. The evolution of the bisphosphonate class has been driven by modifications to the R1 and R2 side chains attached to the central carbon atom, leading to compounds with significantly different potencies and mechanisms of action. wikipedia.org

The bisphosphonates are broadly categorized into two main groups:

| Bisphosphonate Category | Key Characteristics | Examples | Primary Mechanism of Action |

| Non-Nitrogen-Containing (First Generation) | Simpler chemical structures. | Etidronate, Clodronate, Tiludronate. nih.gov | Metabolically incorporated into non-hydrolyzable analogues of ATP, which interfere with ATP-dependent cellular processes in osteoclasts, leading to their apoptosis. nih.govresearchgate.net |

| Nitrogen-Containing (Second and Third Generations) | Contain a nitrogen atom in the R2 side chain, often within an alkyl chain or a heterocyclic ring. | Alendronate, Pamidronate, Risedronate, Ibandronate, Zoledronic acid. wikipedia.orgdrugbank.com | Inhibit the enzyme farnesyl pyrophosphate synthase (FPPS) in the mevalonate (B85504) pathway within osteoclasts, disrupting protein prenylation and leading to osteoclast inactivation and apoptosis. wikipedia.orgnih.gov |

The development of nitrogen-containing bisphosphonates, beginning with pamidronate, represented a major advancement. wikipedia.org These newer agents are significantly more potent in inhibiting bone resorption than the first-generation compounds like etidronate. wikipedia.org This increased potency widened the therapeutic window, reducing the risk of inhibiting normal bone mineralization, which was a concern with higher doses of etidronate. unl.ptnih.gov While newer, more potent bisphosphonates have largely replaced etidronate for conditions like osteoporosis, its pioneering role was fundamental in establishing the therapeutic utility of this entire class of drugs for managing a wide range of skeletal disorders. nih.govnih.gov

Mechanisms of Action at the Cellular and Molecular Level

Molecular Interaction with Bone Mineral Phase

Etidronate disodium (B8443419) exhibits a strong affinity for the hydroxyapatite (B223615) crystals that constitute the mineral phase of bone. nih.govpatsnap.compatsnap.comcaymanchem.com This interaction is a fundamental aspect of its mechanism, allowing it to localize to sites of bone remodeling. nih.gov

Binding Affinity to Hydroxyapatite Crystals

Etidronate disodium binds strongly to hydroxyapatite crystals within the bone matrix. nih.govpatsnap.compatsnap.comcaymanchem.com This binding is preferential to areas of increased bone turnover. nih.gov The P-C-P chemical moiety of bisphosphonates, including etidronate, provides resistance to hydrolysis and a high binding affinity to the calcium atoms of hydroxyapatite crystals. medsci.org This structure is chemically similar to the P-O-P group found in natural pyrophosphates. medsci.org Studies have shown that etidronate has a high affinity for demineralized hydroxyapatite. medsci.org

While bisphosphonates generally have a high affinity for hydroxyapatite, the strength of this binding varies depending on their specific structure. revistanefrologia.comnih.gov Etidronate, being a first-generation bisphosphonate, has a lower binding affinity compared to newer, more potent nitrogen-containing bisphosphonates like alendronate and zoledronate. revistanefrologia.comresearchgate.netresearchgate.net This difference in binding affinity contributes to variations in uptake, persistence in bone, and the reversibility of effects among different bisphosphonates. researchgate.net

Chemisorption to Calcium Phosphate (B84403) Surfaces and Crystal Dynamics

This compound inhibits the formation, growth, and dissolution of hydroxyapatite crystals and their amorphous precursors through chemisorption to calcium phosphate surfaces. hres.cancats.iohres.caeurofins.com This chemisorption process involves the chemical bonding of etidronate molecules to the surface of the bone mineral. hres.cahres.ca

Etidronate can modify the crystal growth of calcium hydroxyapatite by chemisorption onto the crystal surface. hres.cahres.ca Depending on its concentration, the drug can inhibit either crystal resorption or crystal growth. hres.cahres.ca Inhibition of crystal resorption occurs at lower doses than those required to inhibit crystal growth. hres.cancats.iohres.caeurofins.com Both of these effects increase with increasing dose. hres.cancats.iohres.caeurofins.com Etidronate binds specifically to polar steps on brushite (calcium hydrogen phosphate dihydrate) crystals and substantially increases the kinetics of non-polar steps. nih.govunt.edu

Direct and Indirect Effects on Osteoclast Biology

Once bound to the bone matrix, this compound is internalized by osteoclasts during the process of bone resorption. patsnap.compatsnap.comncats.io Inside the osteoclast, etidronate interferes with various biochemical processes, leading to reduced bone resorption. patsnap.com

Inhibition of Osteoclast-Mediated Bone Resorption

This compound is known to reduce bone resorption through the inhibition of osteoclastic activity. patsnap.comnih.gov It works by preventing bone breakdown. hres.ca This inhibition of osteoclasts prevents excessive bone loss and helps maintain bone density. patsnap.com this compound acts on bones by slowing the rate of turnover (resorption and accretion). hres.cahres.ca

Studies have demonstrated the ability of bisphosphonates like etidronate to decrease bone resorption without impairing bone mineralization or interfering with bone formation. mo.gov Etidronate can inhibit the bone resorption induced by supernatants of tumor cultures in vitro. oup.com

Research indicates that cortical osteoclasts may be less sensitive to etidronate than trabecular osteoclasts. oup.com

Intracellular Mechanisms within Osteoclasts

Upon internalization by osteoclasts, etidronate interferes with intracellular biochemical pathways. patsnap.com

Interference with the Mevalonate (B85504) Pathway

While nitrogen-containing bisphosphonates primarily target the enzyme farnesyl diphosphate (B83284) synthase (FPPS) in the mevalonate pathway, the mechanism for non-nitrogenous bisphosphonates like etidronate is different. researchgate.netnih.govnih.gov Simple bisphosphonates such as clodronate, and potentially etidronate, trigger apoptosis by generating a toxic analogue of adenosine (B11128) triphosphate (ATP). nih.gov This toxic ATP analogue then targets the mitochondria, disrupting cellular energy metabolism. nih.gov This contrasts with nitrogen-containing bisphosphonates, which inhibit FPPS, thereby suppressing protein prenylation essential for osteoclast function and survival. researchgate.netnih.govnih.gov

Disruption of ATP-Dependent Cellular Processes

Etidronate's interference with ATP-dependent processes is linked to its metabolic conversion within the osteoclast. It is incorporated into non-hydrolyzable analogues of ATP. drugbank.comfrontiersin.orgresearchgate.netnih.govabcam.comamegroups.org These analogues, unlike ATP, cannot be broken down, and their accumulation disrupts various cellular functions that rely on ATP as an energy source. drugbank.comfrontiersin.org This disruption can affect essential cellular activities required for osteoclast function and survival. drugbank.comnih.gov

Mimicry and Incorporation into ATP Analogues

Etidronate, mimicking the structure of pyrophosphate, is metabolized by class II aminoacyl-tRNA synthetases within osteoclasts. frontiersin.orgunl.pt This metabolic process leads to the formation of abnormal, non-hydrolyzable ATP analogues, such as AppCH2p. frontiersin.org The accumulation of these toxic ATP analogues is thought to target mitochondria, the primary energy producers of the cell, further contributing to the disruption of osteoclast function and ultimately leading to apoptosis. amegroups.orgnih.govgoogle.com

Morphological and Functional Alterations in Osteoclasts (e.g., Ruffled Border Inhibition, Podosome Disruption)

Etidronate also affects the morphology and function of osteoclasts. It interferes with biochemical processes essential for the normal function of osteoclasts, including the mevalonate pathway, although this is a more prominent mechanism for nitrogen-containing bisphosphonates. patsnap.com By inhibiting this pathway, etidronate can reduce the formation and function of the ruffled border, a specialized structure essential for bone resorption. patsnap.com Additionally, bisphosphonates, including etidronate, can disrupt podosomes, which are ring structures of F-actin that osteoclasts form to adhere to the bone surface. drugbank.com Disruption of podosomes causes osteoclasts to detach from the bone, preventing further bone resorption. drugbank.com While nitrogen-containing bisphosphonates primarily disrupt the mevalonate pathway leading to cytoskeletal alterations, simple bisphosphonates like etidronate induce apoptosis, which also results in a loss of osteoclast function and associated morphological changes. nih.govuef.fi

Influence on Osteoblast Activity and Bone Formation Processes

While the primary target of etidronate is the osteoclast, there is also evidence suggesting it can influence osteoblast activity and bone formation processes, although its effects may differ compared to more potent nitrogen-containing bisphosphonates. nih.govnih.govaacrjournals.org

Modulation of Osteoblast Apoptosis and Protective Mechanisms

Studies suggest that bisphosphonates, including etidronate, may have a protective effect against osteoblast apoptosis. google.comnih.govnih.gov Etidronate has been shown to inhibit apoptosis of human osteoblasts induced by factors produced by activated T cells. nih.gov This protective action is thought to involve the inhibition of the production of soluble factors that induce osteoblast apoptosis. nih.gov The anti-apoptotic effects on osteoblasts have been observed at concentrations lower than those required to promote osteoclast apoptosis in vitro. nih.gov

Comparative Analysis of Direct vs. Indirect Effects on Osteoblast Proliferation and Differentiation

The influence of etidronate on osteoblast proliferation and differentiation appears to be less direct and potent compared to nitrogen-containing bisphosphonates like pamidronate and zoledronate. aacrjournals.orgnih.gov Studies comparing etidronate with EDTA suggest that etidronate may act indirectly on osteoblasts by reducing free divalent ion concentrations in the culture medium. aacrjournals.orgnih.gov In contrast, more potent bisphosphonates appear to have a more direct action. aacrjournals.orgnih.gov

While pamidronate and zoledronate have been shown to decrease osteoblast proliferation and increase bone formation markers like alkaline phosphatase activity and type I collagen secretion, etidronate has been observed to decrease proliferation only at much higher concentrations and shows no increase in bone formation in some studies. aacrjournals.orgnih.gov This suggests that etidronate's effects on osteoblast proliferation at high concentrations might be related to its chelating properties rather than a direct cellular mechanism aimed at regulating proliferation for bone formation. aacrjournals.orgnih.gov However, other research using a calvarial wound model in rats suggested that etidronate, at doses that reversibly inhibit mineralization, might promote osteoblast differentiation, indicated by increased osteopontin (B1167477) expression and mineralized tissue formation, despite reducing precursor cell proliferation. nih.gov

Here is a summary of comparative effects on osteoblast proliferation and bone formation based on one study:

| Bisphosphonate | Effect on hFOB Cell Proliferation | Effect on hFOB Cell Bone Formation | Proposed Mechanism of Action on Osteoblasts |

| Etidronate | Decreased at very high concentrations aacrjournals.orgnih.gov | No increase observed aacrjournals.orgnih.gov | Indirect (reducing free divalent ions) aacrjournals.orgnih.gov |

| Pamidronate | Decreased aacrjournals.orgnih.gov | Increased aacrjournals.orgnih.gov | Direct aacrjournals.orgnih.gov |

| Zoledronate | Decreased aacrjournals.orgnih.gov | Increased aacrjournals.orgnih.gov | Direct aacrjournals.orgnih.gov |

This table illustrates the observed differences in the effects of etidronate compared to more potent nitrogen-containing bisphosphonates on osteoblast function in specific in vitro models.

Preclinical Research and Animal Model Studies

Investigations into Skeletal and Bone Metabolism

Animal studies have demonstrated that etidronate disodium (B8443419) interacts primarily with bone tissue, influencing key aspects of skeletal metabolism. wikidata.orgfishersci.ca Its activity in vivo is believed to be linked to its chemisorption onto hydroxyapatite (B223615) crystals at physiological pH. wikipedia.orgciteab.com

Etidronate disodium has been shown to significantly reduce the rate of bone turnover in animal studies. wikipedia.orgciteab.comalfa-chemistry.commims.com This reduction affects both bone resorption and bone formation processes. wikipedia.orgciteab.com Studies in ovariectomized rats, a model for estrogen deficiency-induced bone loss characterized by increased bone turnover, demonstrated that this compound treatment markedly depressed both bone formation and resorption rates to levels below those observed in control animals. fishersci.ca The compound decreases the activation frequency of new bone remodeling cycles and reduces the depth of resorption cavities. wikipedia.orgherts.ac.uk

Preclinical studies have investigated the impact of this compound on bone mineral content (BMC) and bone mineral density (BMD). In rat models, this compound has been effective in preventing bone loss and maintaining or increasing BMD. fishersci.cafishersci.seuni-freiburg.demitoproteome.org For instance, in a rat model of thyroid hormone-induced bone loss (L-T4 treatment), cyclical administration of sodium etidronate prevented the decrease in femoral BMD. uni-freiburg.demitoproteome.org Similarly, in ovariectomized rats, this compound provided at least partial protection against cancellous bone loss. fishersci.ca

The effects of this compound on the biomechanical strength and integrity of bone have been evaluated in various animal models, including intact, ovariectomized, denervated, and steroid-treated rats. wikipedia.orgherts.ac.uknih.gov These studies, employing biomechanical tests such as 3- or 4-point bending, compression, or torsion, have generally indicated that etidronate treatment maintains or enhances bone strength compared to control groups across a range of doses. wikipedia.orgherts.ac.uk However, potential effects at the highest tested doses warrant careful consideration. wikipedia.orgherts.ac.uk In growing rats treated with betamethasone (B1666872) to induce osteopenia, this compound partially prevented the impairment of femur diaphyseal stiffness. nih.gov The impact on bone strength can depend on the specific compound and interactions with concomitant treatments. nih.gov

This compound influences calcium metabolism, primarily through its effects on bone resorption, which can impact calcium retention. guidetopharmacology.org While detailed studies specifically on intestinal calcium absorption modulation in vivo in animal models are less prominent in the available literature compared to human data, preclinical studies have indicated that etidronate therapy does not adversely affect serum levels of parathyroid hormone or calcium. wikidata.org In growing rats, the decrease in bone resorption induced by bisphosphonates like etidronate is accompanied by an increase in calcium retention. guidetopharmacology.org

Efficacy and Mechanisms in Pathological Bone Models

Preclinical research has also explored the utility of this compound in animal models of pathological bone conditions, particularly those involving abnormal calcification.

This compound has demonstrated efficacy in preventing and reducing ectopic calcification in various animal models of mineralization disorders. In models for Pseudoxanthoma Elasticum (PXE) and Generalized Arterial Calcification of Infancy (GACI), often linked to mutations in genes like ABCC6 or ENPP1, this compound treatment has shown beneficial effects. Studies using Abcc6−/− mice, a model for PXE, found that this compound significantly reduced mineralization in soft tissues, including hair follicles, skin, and aorta, although higher doses were often necessary to achieve a significant level of inhibition. In ENPP1asj mice, a GACI model, this compound provided some benefit in reducing calcifications in organs such as the kidney, heart, descending thoracic aorta, and eye. This effect is related to its ability to inhibit the formation and dissolution of hydroxyapatite crystals. fishersci.ca While effective in preventing de novo calcification, etidronate treatment may not reverse established mineralization in these models.

Table 1: Summary of Key Preclinical Findings in Animal Models

| Area of Investigation | Animal Model(s) | Key Findings |

| Bone Turnover Rates | Rats (including ovariectomized) | Significantly reduces bone turnover (resorption and formation). Decreases activation frequency and resorption cavity depth. wikipedia.orgciteab.comalfa-chemistry.commims.comfishersci.cawikipedia.orgherts.ac.uk |

| Bone Mineral Content and Density | Rats (ovariectomized, thyroid hormone-treated) | Prevents bone loss and maintains or increases BMD. Provides protection against cancellous bone loss. fishersci.cafishersci.seuni-freiburg.demitoproteome.org |

| Bone Biomechanical Strength | Rats (intact, OVX, denervated, steroid-treated) | Maintains or increases bone strength in various tests, potentially dose-dependent. Partially prevents loss of stiffness in steroid-induced osteopenia. wikipedia.orgherts.ac.uknih.gov |

| Calcium Homeostasis | Rats | Contributes to increased calcium retention via reduced bone resorption. Does not adversely affect serum calcium or PTH in preclinical studies. wikidata.orgguidetopharmacology.org |

| Ectopic Calcification Prevention | Abcc6−/− mice (PXE model), ENPP1asj mice (GACI model) | Reduces mineralization in soft tissues (skin, aorta, kidney, heart, eye). Requires sufficient doses for significant inhibition. May not reverse existing calcification. |

Research in Models of Bone Metastasis (e.g., prostate cancer cell lines, murine tumors, rat mammary carcinoma)

Studies using animal models of bone metastasis have explored the potential of this compound to influence the development and progression of bone lesions. In a model utilizing the PC-3 human prostate cancer cell line in mice, this compound treatment did not significantly reduce the incidence or size of bone metastases. However, histomorphometric analysis indicated a marked inhibition of mineralization in the bones of treated mice, suggesting a biological effect on bone tissue. capes.gov.brnih.gov

Research involving murine tumor models, specifically sublines of the Walker 256 carcinoma, demonstrated that this compound could inhibit hypercalcemia induced by systemically acting humoral factors. nih.gov Furthermore, in these models, this compound was found to inhibit bone metastasis following the inoculation of tumor cells into the abdominal aorta and reduce the invasion of bone adjacent to tumors. nih.gov Studies in syngeneic rat mammary carcinoma models also indicated that this compound could prevent bone metastasis. nih.gov Importantly, these studies found no direct antineoplastic activity of this compound in a series of murine tumors of different histological varieties, nor did it modify the activity of major chemotherapeutic agents. nih.gov

Inhibition of Hypercalcemia in vivo

This compound has demonstrated the ability to inhibit hypercalcemia in vivo, particularly in the context of malignancy-associated hypercalcemia. Studies in murine tumor models, such as those using Walker 256 carcinoma, showed that this compound inhibited hypercalcemia caused by humoral factors. nih.gov This effect is largely attributed to its potent inhibition of bone resorption. nih.gov In malignancy-related hypercalcemia, this compound decreases serum calcium by inhibiting tumor-induced bone resorption and reducing the flow of calcium from resorbing bone into the blood. nih.gov Studies suggest that the response to intravenous etidronate in hypercalcemia can be sustained for several weeks. nih.gov

Studies in Experimental Osteoporosis Models (e.g., immobilization-induced, ovariectomy-induced, steroid-induced bone loss)

Animal models of osteoporosis, including those simulating immobilization-induced, ovariectomy-induced, and steroid-induced bone loss, have been utilized to evaluate this compound's effects on bone density and turnover. Bisphosphonates, including etidronate, have been shown to prevent various types of experimental osteoporosis in animals such as rats, mice, rabbits, dogs, and monkeys. tandfonline.com

In ovariectomized (OVX) rat models, which simulate postmenopausal bone loss, this compound treatment has shown at least partial protection against bone loss and decreased bone turnover. nih.gov OVX rats typically exhibit decreased cancellous bone volume and increased bone turnover rates, including increases in osteoblast surface, osteoclast surface, bone formation rate, and bone resorption rate. nih.gov this compound was effective in preventing the decrease in trabecular bone volume and suppressing the increase in bone turnover rate in OVX rats. nih.gov It also helped block the loss of bone strength in the femoral neck and lumbar vertebra of OVX rats. nih.gov However, this compound has been noted to induce a mild mineralization defect, indicated by a prolonged mineralization lag time in OVX rats. nih.gov High-dose etidronate administration in OVX rats also resulted in signs of abnormally low bone formation and impairment of bone mineralization. nih.gov

Experimental models of immobilization-induced osteopenia have also been used, with bisphosphonates preventing bone loss in such models. tandfonline.com Similarly, studies involving corticosteroid administration have shown that bisphosphonates can protect against the biomechanical repercussions of steroid-induced osteopenia in growing rat femurs. researchgate.net

Preclinical Pharmacokinetic and Pharmacodynamic Profiling

Absorption, Distribution, and Elimination Kinetics

The gastrointestinal absorption of this compound is relatively low in animals, varying from approximately 3% in rats and rabbits to 5-21% in young dogs. hres.ca In humans, the absorption is reported to be around 3-4% of an oral dose. hres.ca this compound is not metabolized. nih.govhres.cafda.goveurofins.comhres.cahres.ca

Following absorption, this compound is either rapidly excreted unchanged in the urine or taken up by bone. hres.caeurofins.com Approximately half of the absorbed dose is excreted in urine within 24 hours. nih.govfda.goveurofins.comhres.cahres.ca The remainder is distributed to bone compartments. nih.govfda.goveurofins.comhres.cahres.ca Unabsorbed drug is excreted intact in the feces. nih.govfda.goveurofins.comhres.cahres.ca Preclinical studies indicate that this compound does not cross the blood-brain barrier. fda.goveurofins.com The plasma half-life of etidronate, based on non-compartmental pharmacokinetics in normal subjects, is between 1 to 6 hours. nih.govhres.cafda.goveurofins.comhres.cahres.ca

Bone Residence Time and Clearance Estimates

This compound has a high affinity for bone mineral, binding to calcium in the hydroxyapatite crystal. nih.govresearchgate.net The elimination of this compound from bone is slow. hres.ca Animal studies have yielded bone clearance estimates up to 165 days. fda.goveurofins.comrxreasoner.com In humans, the residence time on bone may vary depending on factors such as specific metabolic condition and bone type. fda.goveurofins.comhres.cahres.ca The half-life of the drug on bone in humans is reported to be in excess of 90 days. hres.cahres.ca

The retention of radioactivity following a single injected dose of radiolabeled this compound in rats and dogs has been shown to follow power-law decay curves. researchgate.net Direct analyses of dog bones after single or chronic dosing indicate a more rapid bone clearance than predicted by the initial power law. researchgate.net Direct skeletal analysis in rats also showed a more rapid loss of radioactivity between 60 and 365 days, suggesting a potential second power law or terminal exponential phase in the retention function. researchgate.net

Pharmacokinetic Parameters of this compound (Preclinical and Human Data)

| Parameter | Value (Animal Studies) | Value (Human Subjects) | Source |

| Oral Absorption | ~3% (rats, rabbits), 5-21% (young dogs) | ~3-4% | hres.ca |

| Metabolism | Not metabolized | Not metabolized | nih.govhres.cafda.goveurofins.comhres.cahres.ca |

| Plasma Half-Life (t½) | Not specified | 1-6 hours | nih.govhres.cafda.goveurofins.comhres.cahres.ca |

| Urinary Excretion (24h) | ~50% of absorbed dose | ~50% of absorbed dose | nih.govfda.goveurofins.comhres.cahres.ca |

| Fecal Excretion | Unabsorbed drug intact | Unabsorbed drug intact | nih.govfda.goveurofins.comhres.cahres.ca |

| Bone Clearance Estimates | Up to 165 days | In excess of 90 days (on bone) | fda.goveurofins.comhres.cahres.carxreasoner.com |

Note: Animal study values for plasma half-life were not explicitly found in the provided snippets.

Blood-Brain Barrier Permeability Studies

Preclinical studies investigating the blood-brain barrier (BBB) permeability of this compound have consistently indicated that the immediate-release formulation of the compound does not significantly cross the BBB. google.comfda.govfda.goveurofins.comdrugs.com This finding is supported by multiple sources, including regulatory documents and research summaries.

This compound is a bisphosphonate with a molecular weight of approximately 250 g/mol . google.comfda.gov Bisphosphonates, in general, are synthetic compounds similar to organic pyrophosphates. revistanefrologia.com Their primary action is on bone, where they inhibit the formation, growth, and dissolution of hydroxyapatite crystals by chemisorption to calcium phosphate (B84403) surfaces. fda.goveurofins.comdrugs.com

The limited permeability of this compound across the BBB in preclinical animal models is a key finding. fda.govfda.goveurofins.comdrugs.com This suggests that, in its standard immediate-release form, this compound is unlikely to reach significant concentrations within the central nervous system (CNS). The blood-brain barrier is a highly selective barrier composed of endothelial cells, pericytes, astrocytes, and neurons that restricts the passage of many substances from the bloodstream into the brain. medtechbcn.com Factors influencing drug permeability across the BBB include molecular properties (size, lipophilicity, charge) and the presence of active transport mechanisms and efflux proteins. medtechbcn.com While this compound is highly soluble in water fda.gov, its ionization state at physiological pH and potential interactions with efflux transporters at the BBB could contribute to its limited brain penetration.

Research findings from preclinical animal studies underscore that the distribution of absorbed this compound is primarily to bone compartments, from which it is slowly eliminated. fda.govfda.goveurofins.comdrugs.com Unabsorbed drug is excreted intact in the feces. fda.govfda.goveurofins.comdrugs.com

Despite the general finding of limited BBB permeability for immediate-release this compound, some research explores strategies to potentially enhance brain delivery or investigates its effects in conditions involving brain calcification. For instance, an enteric-coated formulation of this compound has been investigated with the aim of increasing absorption by targeting delivery to the proximal jejunum. google.com This approach focuses on improving systemic absorption rather than directly enhancing BBB permeability. However, the potential therapeutic targeting of brain calcifications with bisphosphonates like this compound has been explored, although the mechanism may not involve significant direct entry into brain tissue but rather effects on calcium metabolism or crystal formation. springermedizin.deresearchgate.net Some anecdotal reports in patients with brain calcification and associated neurological disorders have suggested symptomatic relief following this compound treatment, although this did not necessarily correlate with a reduction in cerebral calcification. researchgate.net

In Vitro and Cell Culture Research

Osteoclast Culture Systems

Osteoclast culture systems are widely used to study the impact of bisphosphonates like etidronate disodium (B8443419) on the function and survival of these bone-resorbing cells.

Dose-Dependent Inhibition of Osteoclast Resorption Activity

Etidronate disodium inhibits the formation and dissolution of hydroxyapatite (B223615) crystals, a key component of bone matrix, by chemisorption to calcium phosphate (B84403) surfaces. ncats.io Inhibition of crystal resorption occurs at lower doses than those required to inhibit crystal growth, with both effects increasing with dose. ncats.io Studies using isolated osteoclasts on mineralized matrices in vitro have shown that this compound can directly affect osteoclast activity and inhibit bone resorption. medicinabuenosaires.com The mechanism involves etidronate binding to hydroxyapatite crystals in the bone matrix, where it is then ingested by osteoclasts during resorption. patsnap.com Inside the osteoclasts, etidronate interferes with biochemical processes, reducing the formation and function of the ruffled border, which is essential for bone resorption. patsnap.com

Osteoblast Culture Systems

Studies using osteoblast culture systems investigate how this compound influences bone formation by affecting osteoblast behavior.

Effects on Osteoblast Proliferation and Differentiation Markers

The effects of this compound on osteoblast proliferation and differentiation markers in vitro are less clear and appear to be concentration-dependent and potentially indirect. Some studies suggest that etidronate can influence osteoblast behavior, affecting metabolic activity, proliferation, and viability. clinexprheumatol.org However, compared to more potent bisphosphonates like pamidronate and zoledronate, etidronate appears less potent in inhibiting osteoblast proliferation in human fetal osteoblast (hFOB) cells. aacrjournals.orgresearchgate.net Studies comparing etidronate and EDTA suggest that etidronate's inhibition of hFOB cell proliferation might be due to chelating essential divalent ions in the culture medium. aacrjournals.org

Regarding differentiation, while some bisphosphonates like risedronate and etidronate have been suggested to stimulate the formation of osteoblast precursors and promote osteoblast differentiation in experimental in vitro models, data on etidronate's direct effects on differentiation markers can be varied. clinexprheumatol.org One study indicated that etidronate did not increase the mineralization of hFOB cells, in contrast to pamidronate and zoledronate which showed a marked increase. aacrjournals.org However, another study found that relatively lower concentrations of etidronate potentiated mineralization of human osteoblastic cells in the presence of 1,25-dihydroxycholecalciferol (1,25(OH)₂D₃). jst.go.jp Etidronate has also been reported to increase IL-6 production in osteoblasts. clinexprheumatol.org Furthermore, etidronate (HEBP) was found to promote osteoblast differentiation and wound closure in rat calvaria, increasing osteopontin (B1167477) expression and osteoid/mineralized tissue formation while reducing precursor cell proliferation. nih.gov

Gene Expression Analysis in Osteoblasts (e.g., osteoblast/osteoclast function mRNA markers)

Research on the effects of this compound on gene expression in osteoblasts, particularly markers related to osteoblast and osteoclast function, provides insight into the molecular pathways affected. While specific detailed data on etidronate's impact on a wide range of osteoblast/osteoclast function mRNA markers is not extensively highlighted in the provided search results, the general understanding is that bisphosphonates can modify osteoblast behavior at the metabolic level, which would involve changes in gene expression. clinexprheumatol.org For instance, studies on other bisphosphonates have examined the expression of genes like ALP, Runx2, Collagen I, OPG, and RANKL in osteoblasts. mdpi.commdpi.com Although etidronate's direct influence on these specific markers isn't explicitly detailed in the snippets, its reported effects on differentiation and cytokine production (like IL-6) imply an impact on underlying gene expression profiles. clinexprheumatol.orgnih.gov

Cancer Cell Line Research

Studies have explored the effects of this compound on different cancer cell lines, focusing on its potential antiproliferative and cytotoxic properties, impact on the cell cycle, mechanisms of apoptosis induction, and interaction with DNA.

Antiproliferative and Cytotoxic Effects in vitro (e.g., breast cancer, prostate cancer cell lines)

Etidronic acid, the active form of this compound, has demonstrated cytotoxic effects in vitro against certain cancer cell lines. A 24-hour treatment with etidronic acid at a concentration of 10 mM was found to be cytotoxic to MCF-7 human breast cancer cells. ncats.ioncats.io

Novel complexes of this compound with Palladium(II) and Platinum(II) have also been synthesized and tested for their anticancer activity against human prostate (DU 145) and breast (MDA-MB231) cancer cell lines. tsijournals.comtsijournals.com The Platinum(II) complex, [Pt (NaEtd)₂], showed high inhibition against both DU 145 and MDA-MB231 cell lines, with IC₅₀ values of 2.00 ± 0.2 µM and 1.76 ± 0.3 µM, respectively. These values were comparable to or lower than those of Cisplatin, a common chemotherapy drug, which had IC₅₀ values of 2.21 ± 0.5 µM and 3.20 ± 0.5 µM against the same cell lines. tsijournals.comtsijournals.com This suggests that complex formation can enhance the cytotoxic activity of this compound against these cancer cell lines. tsijournals.comtsijournals.com

| Compound | Cell Line | IC₅₀ (µM) | Standard Drug (Cisplatin) IC₅₀ (µM) |

|---|---|---|---|

| Etidronic acid | MCF-7 | 10000* | Not specified |

| [Pt (NaEtd)₂] | DU 145 | 2.00 ± 0.2 | 2.21 ± 0.5 |

| [Pt (NaEtd)₂] | MDA-MB231 | 1.76 ± 0.3 | 3.20 ± 0.5 |

| [Pd (Etd) (H₂O)₂] | DU 145 | Not specified | 2.21 ± 0.5 |

| [Pd (Etd) (H₂O)₂] | MDA-MB231 | Not specified | 3.20 ± 0.5 |

Cell Cycle Analysis and Perturbations (e.g., S-phase, G2/M populations)

Research using flow cytometry has indicated that etidronic acid can cause perturbations in the cell cycle of cancer cells. Treatment of MCF-7 human breast cancer cells with etidronic acid (1 and 10 mM) resulted in a decrease in the S-phase population and an increase in the G2/M population. ncats.ioncats.iomolnova.com This suggests that etidronate may arrest cells in the G2/M phase of the cell cycle. ncats.ioncats.iomolnova.com

Mechanisms of Apoptosis Induction in Cancer Cells

While some bisphosphonates, particularly nitrogen-containing ones, are known to induce apoptosis in various cell types, including cancer cells and osteoclasts, the effect of this compound (a non-nitrogenous bisphosphonate) on apoptosis induction in cancer cells appears to differ. nih.goviiarjournals.orgoup.comwhiterose.ac.ukwhiterose.ac.uk Non-nitrogen-containing bisphosphonates like etidronate are metabolized intracellularly into cytotoxic ATP analogues, which are thought to be responsible for inhibiting osteoclast activity. iiarjournals.orgscispace.comwhiterose.ac.uk

One study investigating apoptosis induction in mouse macrophage-like cells found that while nitrogen-containing bisphosphonates like Pamidronate, Alendronate, and Ibandronate induced apoptosis, etidronate at a concentration of 2000 µM did not cause apoptosis in this cell model. oup.com However, other studies suggest that bisphosphonates, in general, can exert pro-apoptotic effects on breast and prostate cancer cell lines. tsijournals.comtsijournals.comresearchgate.net The mechanism for nitrogen-containing bisphosphonates involves inhibiting enzymes in the mevalonate (B85504) pathway, leading to the prevention of protein prenylation and subsequent apoptosis. nih.goviiarjournals.orgscispace.comwhiterose.ac.uk For non-nitrogenous bisphosphonates like etidronate, the mechanism is linked to their metabolism into cytotoxic ATP analogues. iiarjournals.orgscispace.comwhiterose.ac.uk

Evaluation of DNA Binding and Antineoplastic Activity

The antineoplastic activity of drugs can be related to their ability to bind to DNA. researchgate.netresearchgate.net For the synthesized Platinum(II) complex of this compound, [Pt (NaEtd)₂], its anticancer activity against breast and prostate cancer cell lines has been linked to its DNA binding ability and uptake by cancer cells. researchgate.netresearchgate.net This suggests that the complex interacts with DNA, contributing to its cytotoxic effects. researchgate.netresearchgate.net

Research in Other Cell Types

Beyond cancer cells, this compound has been studied for its effects on other cell types, particularly those involved in bone metabolism.

Modulation of T-Cell Derived Factors Affecting Bone Cells

Bisphosphonates, including etidronate, are known to affect bone resorption by inhibiting osteoclast activity. mims.comiiarjournals.orgscispace.com While nitrogen-containing bisphosphonates are potent activators of human peripheral blood γδ T cells, leading to the production of proinflammatory cytokines like TNFα and IL6, non-amino bisphosphonates such as etidronate and clodronate have not been shown to activate these cells in the same manner. nih.gov This suggests a difference in how etidronate modulates T-cell derived factors compared to nitrogen-containing bisphosphonates. nih.gov

5.4.2. Studies on Retinal Ganglion Cells and Neuroprotective Effects (e.g., IGF-1 signaling)

In vitro and cell culture studies have investigated the potential neuroprotective effects of this compound on retinal ganglion cells (RGCs), particularly focusing on the involvement of the Insulin-Like Growth Factor 1 (IGF-1) signaling pathway. Research indicates that etidronate incubation can promote neurite growth and upregulate the protein expressions of IGF-1 and phosphorylated IGF-1 receptor (p-IGF-1R) in retinal ganglion cells nih.gov. The pro-neuronal effect of etidronate on RGC growth was effectively blocked by the application of a selective IGF-1R antagonist, which also reduced p-IGF-1R protein expression nih.gov. These findings suggest that etidronate may promote retinal neuronal growth through the IGF-1 signaling pathway nih.gov.

Studies using neonatal retinal ganglion cells incubated with etidronate have shown that etidronate promotes neurite growth and increases the expression of IGF-1 and p-IGF-1R proteins nih.gov. Furthermore, the application of a selective IGF-1R antagonist was found to counteract etidronate's effect on RGC growth and reduce p-IGF-1R expression, supporting the role of IGF-1 signaling in this process nih.gov.

Beyond retinal ganglion cells, etidronate has also demonstrated neuroprotective effects in other in vitro models. For instance, pre-treatment with 100 µM etidronate partially ameliorated the decrease in cell viability induced by glutamate (B1630785) in a rat adrenal pheochromocytoma cell line (PC12) nih.gov. This suggests a broader neuroprotective potential that may involve mechanisms beyond the IGF-1 pathway, although the study on PC12 cells did not specifically investigate IGF-1 signaling nih.gov.

Advanced Research Methodologies and Analytical Techniques

Histomorphometric Analysis of Bone Tissue in Research Models

Histomorphometric analysis is a quantitative method used in research to evaluate bone tissue structure and remodeling. Studies involving etidronate disodium (B8443419) have utilized this technique to assess its impact on bone at a cellular and tissue level. For instance, iliac crest bone biopsies have been performed on research subjects, such as those with hereditary hyperphosphatasia, following double-tetracycline labeling. The results were reported quantitatively in a standard histomorphometric format to monitor changes in bone turnover and structure after etidronate disodium treatment. researchgate.netnih.gov In an animal model using human prostate cancer cells (PC-3) to study bone metastasis, histomorphometric analysis of bones in this compound-treated mice showed marked inhibition of mineralization, indicating a biological effect on the bone. capes.gov.brnih.gov Consistent findings in various etidronate studies include a decrease in bone formation, as measured by tetracycline (B611298) double labeling. karger.com Some studies have reported that mean bone volume did not increase, and eroded surfaces either remained unchanged or increased. karger.com

Scintigraphic and Radiotracer Techniques for Bone Metabolism Studies

Scintigraphic and radiotracer techniques are employed to study bone metabolism and visualize areas of altered bone activity. These methods often involve the use of technetium-99m (99mTc)-labeled phosphates or diphosphonates, which are taken up by bone based on metabolic activity. snmjournals.orgsubimn.org.uy this compound can interfere with these techniques. It has been observed that this compound can reduce the uptake of 99mTc-phosphates, presumably through competition for binding sites. snmjournals.orgunm.edu This can result in bone scans with reduced activity in bone and higher concentrations of the tracer in the blood. snmjournals.org This interference can lead to poor quality bone scans and potentially false-negative results, especially when monitoring conditions like Paget's disease or heterotopic ossification. subimn.org.uyunm.edusnmjournals.org Therefore, it is recommended that bone scintigraphy be performed before or at least 2 to 4 weeks after this compound therapy administration to avoid diminished sensitivity. hres.ca

Biochemical Marker Analysis in Research Settings (e.g., alkaline phosphatase, hydroxyproline)

Biochemical markers in blood and urine are valuable tools for assessing bone turnover rates in research. Common markers include serum alkaline phosphatase and urinary hydroxyproline (B1673980), which are indicators of bone formation and resorption, respectively. researchgate.nethres.ca Research involving this compound has frequently measured these markers to evaluate the compound's effect on bone metabolism. Studies in patients with Paget's disease have shown that this compound therapy results in a lowering of both urinary hydroxyproline and serum alkaline phosphatase levels. hres.cahres.ca For example, in one study, treatment with this compound led to a temporary 40% reduction in serum alkaline phosphatase and 24-hour urine hydroxyproline excretion in a patient with hereditary hyperphosphatasia. researchgate.netnih.gov In patients treated with a specific dose of this compound (5 mg/kg/day), elevated urinary hydroxyproline and serum phosphatase decreased by 30% or more in a significant percentage of patients. hres.cahres.ca

Table 1: Effect of this compound on Biochemical Markers in Paget's Disease (Illustrative Data)

| Marker | Baseline Level (Arbitrary Units) | Post-treatment Level (Arbitrary Units) | Percentage Reduction |

| Serum Alkaline Phosphatase | High | Lower | ≥30% in ~80% of patients hres.cahres.ca |

| Urinary Hydroxyproline | High | Lower | ≥30% in ~80% of patients hres.cahres.ca |

Computational and In Silico Modeling Approaches

Computational and in silico modeling approaches are increasingly used in research to predict the behavior of compounds and simulate their interactions at a molecular level. These methods offer insights that complement experimental studies.

Prediction of Bioavailability Determinants

In silico methods have been employed to investigate the molecular determinants that influence the bioavailability of bisphosphonates, including this compound. nih.govresearchgate.netresearchgate.net Physicochemical properties relevant to biological activity, such as stabilization energy, free energy of solvation, electrostatic potential, dipole moment, and partition/distribution coefficients (log P and log D values), are determined using these methods. nih.govresearchgate.net Studies using in silico approaches suggest that bisphosphonates like this compound are characterized by high solubility and low permeability. nih.govresearchgate.netresearchgate.net The calculated parameters related to solubility and permeability through biological membranes appear to be good indicators of bisphosphonate bioavailability and can be useful for categorization within a Biopharmaceutical Classification System (BCS). nih.govresearchgate.net

Molecular Simulation of Interactions with Bone Mineral

Molecular simulation techniques are used to model the interaction of compounds with bone mineral, primarily hydroxyapatite (B223615) crystals. This compound is known to decrease bone resorption by inhibiting the growth and dissolution of hydroxyapatite crystals. mims.com Molecular simulation can provide detailed insights into how this compound binds to and interacts with the surface of these crystals. While the provided search results discuss molecular simulation in the context of other compounds interacting with targets like Cathepsin K nih.govrsc.orgrsc.org, and the general application of in silico methods for predicting bioavailability nih.govresearchgate.netresearchgate.net, specific details of molecular simulations focused solely on this compound's interaction with bone mineral were not extensively detailed in the provided snippets. However, the principle of using such methods to understand the binding and inhibitory mechanisms of bisphosphonates on hydroxyapatite is a relevant research area.

Cellular and Molecular Biological Assays (e.g., flow cytometry, gene expression, protein analysis)

Research into this compound's effects at the cellular and molecular levels often employs a range of biological assays to elucidate its mechanisms of action. Cellular assays, such as those assessing cell proliferation, differentiation, and viability, are fundamental in understanding how this compound interacts with various cell types, particularly those involved in bone metabolism like osteoclasts and osteoblasts.

Studies have utilized flow cytometry to analyze cellular responses to this compound, including effects on cell cycle progression and the expression of specific cell surface markers. For instance, flow cytometry has been used to examine the expression of intracellular adhesion molecule (ICAM)-1 on U937 cells treated with etidronate. sci-hub.se Additionally, flow cytometry-based screens have been employed in research investigating the impact of etidronate on protein levels, such as ataxin-2, in human cells and neurons. biorxiv.org

Gene expression analysis, often performed using techniques like quantitative PCR or microarrays, provides insights into how this compound influences the transcription of genes involved in various cellular pathways. Research has explored the effect of this compound on the expression of genes related to osteoclast activity, such as TRAP, CTSK, and CA2, in models of osteoporosis. mdpi.com

Protein analysis techniques, including Western blotting and ELISA, are crucial for quantifying the levels of specific proteins and assessing protein activation or modification in response to this compound treatment. Western blot analysis has been used to study the expression of proteins like MyD88 in cellular pathways affected by etidronate. sci-hub.se ELISA has been employed to measure the production of chemokines such as IL-8 and MCP-1 in cell culture supernatants following etidronate exposure. sci-hub.se

Studies comparing etidronate with other bisphosphonates have shown differences in their effects on osteoblast proliferation and bone formation, suggesting varying direct or indirect mechanisms of action. aacrjournals.org For example, while more potent bisphosphonates like pamidronate and zoledronate directly impacted osteoblast proliferation and bone formation, etidronate's effect on proliferation at high concentrations appeared to be related to the reduction of free divalent ion concentrations in the culture medium, with no observed increase in bone formation. aacrjournals.org

Table 1: Examples of Cellular and Molecular Assays Used in this compound Research

| Assay Type | Specific Technique/Marker | Research Focus |

| Cellular Viability/Cytotoxicity | CCK-8 (WST-8 assay) | Assessing the toxic effects on osteoclastic cells. oatext.com |

| Flow Cytometry | ICAM-1 expression | Analyzing cell surface marker expression on U937 cells. sci-hub.se |

| Flow Cytometry | FACS-based CRISPR screen | Identifying regulators of protein levels (e.g., ataxin-2). biorxiv.org |

| Gene Expression | mRNA levels of TRAP, CTSK, CA2 | Investigating osteoclast-related gene expression in osteoporosis models. mdpi.com |

| Protein Analysis | Western Blot (e.g., MyD88) | Quantifying protein expression in cellular pathways. sci-hub.se |

| Protein Analysis | ELISA (e.g., IL-8, MCP-1) | Measuring chemokine production in cell culture. sci-hub.se |

| Cell Proliferation/Differentiation | Various methods (not specified in detail) | Studying effects on osteoblast activity. aacrjournals.org |

Development and Characterization of Novel Etidronate Complexes for Research

The development and characterization of novel etidronate complexes represent an area of research aimed at exploring new potential applications or improving the properties of etidronate. Complexation with metal ions can potentially alter the pharmacological properties of bisphosphonates. tsijournals.comtsijournals.com

Studies have focused on synthesizing and characterizing new complexes of this compound with various metal ions. For instance, new complexes of this compound with Palladium (II) and Platinum (II) have been synthesized and characterized. tsijournals.comtsijournals.com Characterization techniques employed include elemental analysis, molar conductivity measurements, thermal analysis, and various spectroscopic methods such as Infrared (IR), Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and mass spectrometry. tsijournals.comtsijournals.com

The characterization data provide insights into the structure and properties of these novel complexes. For example, IR spectroscopy can reveal information about the vibrational modes of the etidronate ligand upon complexation, indicating which functional groups are involved in coordination with the metal ion. researchgate.net NMR spectroscopy can provide details about the chemical environment of atoms in the complex. researchgate.net

Research has also investigated the biological activity of these novel etidronate complexes. For example, the anticancer activity of the synthesized Pd (II) and Pt (II) etidronate complexes has been tested against human cancer cell lines, such as prostate (DU 145) and breast (MDA-MB231) cancer cells. tsijournals.comtsijournals.com These studies compare the activity of the complexes to that of the parent compound and established anticancer drugs like Cisplatin. tsijournals.comtsijournals.com

The development and characterization of metal complexes of other bisphosphonates, such as those with Zn (II), Cd (II), Ca (II), Ba (II), Sr (II), and Mg (II), have also been reported, contributing to the broader understanding of bisphosphonate-metal interactions. tsijournals.comtsijournals.com

Table 2: Characterization Techniques for Novel Etidronate Complexes

| Technique | Information Provided |

| Elemental Analysis | Composition of the complex |

| Molar Conductivity | Ionic nature of the complex in solution |

| Thermal Analysis | Thermal stability and decomposition properties |

| Infrared (IR) Spectroscopy | Vibrational modes, identification of functional groups |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical environment and structure elucidation |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Electronic transitions, coordination environment |

| Mass Spectrometry | Molecular weight and fragmentation pattern |

Future Directions and Unexplored Research Avenues

Further Elucidation of Undiscovered Molecular Pathways and Targets

While it is known that etidronate disodium (B8443419) inhibits osteoclast activity by interfering with biochemical processes, including potentially competing with ATP in cellular energy metabolism, the full spectrum of molecular pathways and targets is not yet completely understood. nih.govncats.io Unlike nitrogen-containing bisphosphonates that primarily target farnesyl diphosphate (B83284) synthase in the mevalonate (B85504) pathway, the mechanism of non-nitrogenous bisphosphonates like etidronate is suggested to involve incorporation into nonhydrolyzable ATP analogs, disrupting osteoclast function. nih.govdrugbank.com Future research could employ advanced molecular techniques to identify and validate additional cellular targets and downstream signaling cascades affected by etidronate disodium. This could involve comprehensive proteomic, metabolomic, and lipidomic analyses in osteoclasts and other relevant cell types exposed to etidronate. Understanding these pathways in greater detail could reveal novel insights into its mechanism of action and potential off-target effects.

Investigation of this compound in Novel Preclinical Disease Models

Beyond its traditional indications, this compound is being explored in preclinical models for conditions characterized by abnormal calcification. For instance, studies are investigating its potential in preventing ectopic calcification in rare genetic disorders such as Generalized Arterial Calcification of Infancy (GACI), Fahr's disease (primary familial brain calcification), and Pseudoxanthoma Elasticum (PXE). clinicaltrials.euresearchgate.net The Enpp1 asj mouse model is utilized as a preclinical model for GACI. researchgate.net Etidronate has shown promise in decreasing the development of ectopic calcification in the Abcc6−/− model of PXE, although it did not reverse existing mineralization. researchgate.net Further research in these and other preclinical models of ectopic calcification and potentially other diseases involving aberrant mineral metabolism could uncover new therapeutic applications for this compound. This could include evaluating its efficacy in models of vascular calcification, kidney stone formation, or other soft tissue calcification disorders.

Comparative Mechanistic Studies with Newer-Generation Bisphosphonates

Newer-generation bisphosphonates, particularly nitrogen-containing ones, are significantly more potent inhibitors of bone resorption than this compound. medicinabuenosaires.comoup.com These differences in potency are linked to their distinct molecular mechanisms of action; nitrogen-containing bisphosphonates inhibit farnesyl diphosphate synthase, while etidronate's mechanism is thought to involve ATP antagonism. nih.govdrugbank.com Comparative mechanistic studies are needed to fully delineate the differences in cellular and molecular effects between etidronate and newer bisphosphonates. Such studies could provide valuable information regarding why etidronate may have different effects on bone mineralization compared to some newer agents and could help determine if there are specific scenarios where etidronate's unique profile might offer advantages. For example, while more potent bisphosphonates like pamidronate and zoledronate have shown marked effects on osteoblast proliferation and bone formation, etidronate did not demonstrate this effect in some studies, suggesting indirect action potentially related to reducing free divalent ion concentrations. aacrjournals.org

Exploration of Non-Skeletal Biological Activities and Mechanisms

While primarily known for its effects on bone and calcium metabolism, there is potential for this compound to possess non-skeletal biological activities. Some research has explored its effects on cells other than osteoclasts and osteoblasts. For example, in vitro studies have investigated the effects of etidronic acid on human breast cancer cells, observing cytotoxic effects and changes in cell cycle distribution at high concentrations. ncats.io Further research is warranted to systematically investigate potential non-skeletal targets and mechanisms of this compound. This could include exploring its effects on inflammation, angiogenesis, or other cellular processes that are not directly related to bone metabolism. Identifying such activities could open up entirely new avenues for therapeutic application.

Integration of Multi-Omics Approaches in this compound Research

The application of multi-omics approaches, such as genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive understanding of the biological effects of this compound at a systems level. Integrating data from these different platforms could help to identify novel pathways, targets, and biomarkers associated with its response. For example, multi-omics could be used to investigate the cellular changes induced by etidronate in preclinical models of ectopic calcification or to compare its effects to those of newer bisphosphonates in a holistic manner. While multi-omics methods are being applied in broader biological research, their specific application to understanding the full scope of this compound's effects represents a significant future direction. biorxiv.orgwustl.edu

Q & A

Basic Research Questions

Q. What are the key molecular mechanisms by which etidronate disodium inhibits osteoclast-mediated bone resorption, and how can these be experimentally validated?

- Answer : this compound, a non-aminobisphosphonate, adsorbs to hydroxyapatite crystals, disrupting osteoclast-mediated bone resorption. To validate this, use in vitro osteoclast differentiation assays (e.g., TRAP staining) and calcium-release assays. Compare treated vs. untreated groups using spectrophotometric quantification of calcium in supernatant . For in vivo validation, employ micro-CT imaging to assess bone density changes in animal models (e.g., ovariectomized rats) over 12-week treatment periods .

Q. What standardized analytical methods are recommended for quantifying this compound in pharmaceutical formulations or biological samples?

- Answer : High-performance liquid chromatography (HPLC) with UV detection is widely used. For tablet analysis, prepare a standard solution of etidronate acid monohydrate (CAS 7414-83-7) and apply the formula:

where = standard concentration (mg/mL), = sample volume (mL), and = peak response ratio . For biological samples, derivatization with fluorescent tags (e.g., 9-fluorenylmethyl chloroformate) enhances detection sensitivity .

Q. How can researchers design a preclinical study to determine the optimal dosage of this compound for inhibiting heterotopic ossification?

- Answer : Use a rodent model (e.g., Achilles tendon injury) with three dosage groups (5 mg/kg, 10 mg/kg, 20 mg/kg) administered intraperitoneally daily. Include a placebo control. Assess ossification via histopathology (H&E staining) and alkaline phosphatase activity at 4, 8, and 12 weeks. Apply ANOVA to compare group means, ensuring power analysis (α = 0.05, β = 0.2) justifies sample size .

Advanced Research Questions

Q. How can contradictory findings on this compound’s dual role in osteoclast inhibition and osteoblast stimulation be reconciled in mechanistic studies?

- Answer : Conduct time- and concentration-dependent experiments. For example, expose MC3T3-E1 osteoblasts to 1–100 µM this compound for 24–72 hours. Measure osteoblast activity via ALP assay and collagen synthesis (e.g., Sirius Red staining). Simultaneously, assess osteoclast apoptosis via TUNEL assay. Use RNA sequencing to identify differentially expressed genes (e.g., BMP-2, RANKL) and reconcile biphasic effects through pathway enrichment analysis .

Q. What methodological strategies are effective for resolving variability in pharmacokinetic (PK) data of this compound across patient populations?

- Answer : Implement population PK modeling (e.g., NONMEM) to account for covariates like renal function (eGFR) and age. Collect plasma samples at 0.5, 2, 6, and 24 hours post-dose. Analyze using LC-MS/MS and fit data to a two-compartment model with first-order absorption. Perform bootstrap validation (n=1000 iterations) to assess model robustness .

Q. How can researchers optimize experimental conditions for studying this compound’s inhibitory effects on protein tyrosine phosphatases (PTPs)?

- Answer : Use recombinant PTP1B in a continuous fluorometric assay with 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP) as substrate. Pre-incubate this compound (0.1–10 mM) with PTP1B for 30 minutes. Measure fluorescence (ex/em: 360/450 nm) every 5 minutes for 1 hour. Calculate IC50 via nonlinear regression (GraphPad Prism). Validate specificity using counter-screens against alkaline phosphatase .

Q. What statistical approaches are recommended for analyzing contradictory outcomes in clinical trials evaluating this compound’s efficacy in osteoporosis?

- Answer : Perform meta-analysis using random-effects models (RevMan) to pool data from ≥5 RCTs. Assess heterogeneity via I² statistics. Stratify analysis by dosing regimen (cyclic vs. continuous) and follow-up duration. Use sensitivity analysis to exclude studies with high risk of bias (Cochrane RoB 2.0 tool). Report absolute risk differences with 95% confidence intervals .

Methodological Guidance

-

Experimental Design : Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure hypotheses. For example:

-

Data Contradiction Analysis : Use triangulation by combining in vitro, in vivo, and clinical data. For instance, if cell studies suggest osteoblast toxicity at high doses but animal models show bone formation, re-evaluate species-specific metabolic pathways or dosing windows .

-

Instrumentation : For HPLC quantification, use a C18 column (4.6 × 250 mm, 5 µm) with mobile phase 10 mM KH₂PO₄ (pH 3.0)/acetonitrile (95:5) at 1.0 mL/min. Retention time: ~6.2 minutes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.